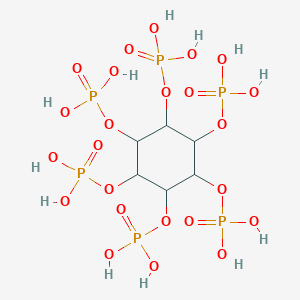

Phytic acid

Cat. No. B124697

Key on ui cas rn:

83-86-3

M. Wt: 660.04 g/mol

InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07989435B2

Procedure details

First, 0.33 kg of calcium carbonate was slowly added, in increments of 0.1 kg, to 0.87 kg of phytic acid liquid. The mixture was heated and refluxed for about one hour at about 90° C. The two solids were separated and filtered. The white solid, which was calcium phytate, was collected. About 1 kg of the calcium phytate was dissolved into 2.0 liters of water and heated to about 89° C. for about 10-15 minutes until calcium phytate was completely dissolved in the water solution. About 0.9 kg of citric acid was then added to and stirred in the calcium phytate solution until the citric acid was completely dissolved. The heat source was removed and the resulting mixture was left sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C. to allow the newly formed phytic hexa-citrate to crystallize for approximately 6 to 8 hours or until crystallization has ceased. The mixture was allowed to dry out at room temperature until no liquid was visible. The crystals were spread in a drying pan for approximately 24 hours at a temperature of no more than 40° C., which yielded approximately 1.2 kg of hexa-citrated phytate.

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.33 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

|

Name

|

|

|

Quantity

|

0.87 kg

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred in the calcium phytate solution until the citric acid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two solids were separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

About 1 kg of the calcium phytate was dissolved into 2.0 liters of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to about 89° C. for about 10-15 minutes until calcium phytate

|

|

Duration

|

12.5 (± 2.5) min

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was completely dissolved in the water solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

About 0.9 kg of citric acid was then added to and

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was completely dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The heat source was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the resulting mixture was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize for approximately 6 to 8 hours or until crystallization

|

|

Duration

|

7 (± 1) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry out at room temperature until no liquid

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.2 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 137.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |